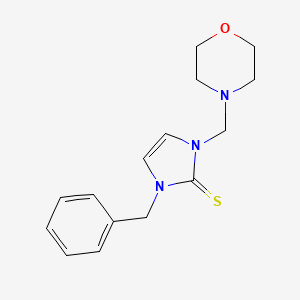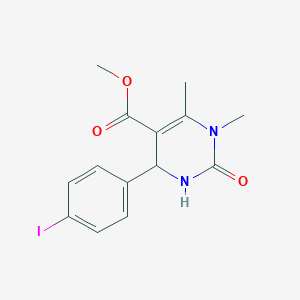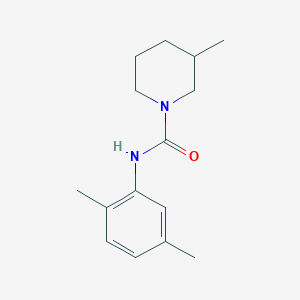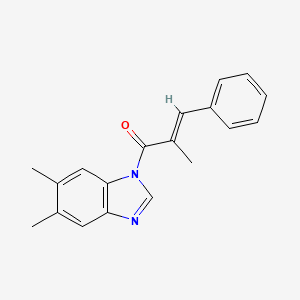
1-benzyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-imidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-imidazole-2-thione, also known as BMT-2, is a synthetic compound that has shown potential in various scientific research applications.
Mecanismo De Acción
1-benzyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-imidazole-2-thione acts as a thiol-reactive compound that binds to cysteine residues in proteins. This binding can lead to the formation of disulfide bonds and protein aggregation, resulting in the inhibition of protein function. This compound also induces oxidative stress in cells, leading to the activation of the JNK signaling pathway and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to decrease the levels of glutathione, a major antioxidant in cells. This decrease in glutathione levels leads to an increase in oxidative stress, which can cause DNA damage and cell death. This compound also inhibits the activity of the enzyme thioredoxin reductase, which is involved in maintaining cellular redox balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-imidazole-2-thione in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity. This compound can induce oxidative stress and apoptosis in normal cells as well as cancer cells, which can limit its therapeutic potential.
Direcciones Futuras
Future research on 1-benzyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-imidazole-2-thione could focus on its potential as a therapeutic agent for cancer. This could include testing its efficacy in animal models and conducting clinical trials. Other potential directions for research could include investigating the mechanism of action of this compound in more detail and exploring its potential as a tool for studying protein function and redox signaling in cells.
Métodos De Síntesis
1-benzyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-imidazole-2-thione is synthesized by reacting benzyl isothiocyanate with morpholine in the presence of a reducing agent. The reaction mixture is then heated to obtain this compound as a white crystalline powder. The purity of the compound can be confirmed by HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
1-benzyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-imidazole-2-thione has been studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and downregulating anti-apoptotic proteins. This compound also inhibits angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors.
Propiedades
IUPAC Name |
1-benzyl-3-(morpholin-4-ylmethyl)imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c20-15-17(12-14-4-2-1-3-5-14)6-7-18(15)13-16-8-10-19-11-9-16/h1-7H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIIMXKTUNFYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C=CN(C2=S)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350472.png)
![3-methyl-8-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5350485.png)
![ethyl 1-{[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5350505.png)
![2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8(4H)-carboxamide](/img/structure/B5350506.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5350507.png)
![2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B5350517.png)
![methyl [5-(4-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5350522.png)

![2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenyl 1-adamantanecarboxylate](/img/structure/B5350535.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5350545.png)